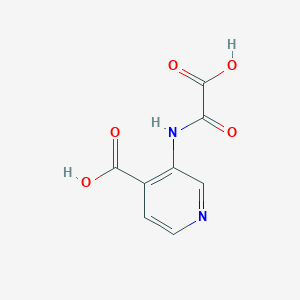
3-(Carboxyformamido)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxyformamido)isonicotinic acid is an organic compound derived from isonicotinic acid It features a carboxyformamido group attached to the isonicotinic acid structure, making it a unique derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyformamido)isonicotinic acid typically involves the reaction of isonicotinic acid with formamide under specific conditions. The process may include:
Refluxing: Isonicotinic acid is refluxed with formamide in the presence of a catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxyformamido)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at the carboxyformamido group, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
Scientific Research Applications
3-(Carboxyformamido)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carboxyformamido)isonicotinic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A precursor to 3-(Carboxyformamido)isonicotinic acid.
Nicotinic Acid: Similar structure but with different functional groups.
Picolinic Acid: An isomer with the carboxyl group in a different position.
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it a valuable compound for various applications and research.
Properties
CAS No. |
243989-97-1 |
|---|---|
Molecular Formula |
C8H6N2O5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
3-(oxaloamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c11-6(8(14)15)10-5-3-9-2-1-4(5)7(12)13/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
FNPMPTMRLWPKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















